2-(4-chlorophenyl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide - 1396759-99-1

2-(4-chlorophenyl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide

Catalog Number: EVT-2783020
CAS Number: 1396759-99-1
Molecular Formula: C17H20ClN5O
Molecular Weight: 345.83
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Drug discovery: Researchers extensively investigate pyrimidine derivatives and piperazine-containing compounds for their potential use as therapeutic agents. For instance, Imatinib [], a well-known tyrosine kinase inhibitor used to treat leukemia, features both a pyrimidine ring and a piperazine moiety. Similarly, AZD4205 [], a highly selective JAK1 kinase inhibitor, also includes a piperazine ring within its structure.
  • Chemical probes: Researchers employ modified pyrimidine derivatives and piperazine-containing compounds as probes to study biological processes, such as enzyme activity and protein interactions. The fluorescent probe N-benzyl-2-(6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N-(6-(7-nitrobenzo[c][1,2,5]oxadiazol-4-ylamino)hexyl)acetamide [] exemplifies this application by visualizing activated microglia and PBR.
  • Agricultural applications: Several pyrimidine-based compounds exhibit promising pesticidal activities. The study describing pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety [] highlights the potential of these compounds as insecticides and fungicides.

1. (2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) []

  • Compound Description: AZD4205 is a potent and selective Janus Kinase 1 (JAK1) inhibitor currently in preclinical development. It exhibits good pharmacokinetic properties and enhanced antitumor activity when combined with the EGFR inhibitor osimertinib. []
  • Relevance: Both AZD4205 and the target compound share a central pyrimidine ring substituted with a 4-methylpiperazine moiety. This structural similarity suggests potential overlap in their biological targets or mechanisms of action. []

2. 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604) []

  • Compound Description: K-604 is a potent and aqueous-soluble acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor with high selectivity over ACAT-2. It exhibits improved oral absorption compared to its predecessor, compound 1. []
  • Relevance: Both K-604 and the target compound contain a piperazine ring as part of their core structure. Additionally, both feature an acetamide group directly linked to the core structure, suggesting potential shared pharmacophoric features. []

3. N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471) []

  • Compound Description: SAR216471 is a potent, reversible, and directly acting P2Y12 antagonist that demonstrates potent in vivo antiplatelet and antithrombotic activities. Notably, it is significantly more potent than other reported P2Y12 antagonists in inhibiting ADP-induced platelet aggregation. []
  • Relevance: Similar to the target compound, SAR216471 possesses a 4-methylpiperazine moiety linked to the core structure via an ethyl linker. This structural similarity indicates a possible shared binding interaction with specific targets. []

4. N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine []

  • Compound Description: This compound is a potent and orally active cyclin-dependent kinase (CDK) inhibitor with activity against CDKs 1, 2, 4, 8, and 9. It shows good antitumor efficacy in multiple hematologic malignancy mice xenograft models without apparent toxicity. []
  • Relevance: This compound and 2-(4-chlorophenyl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide share the 4-(4-methylpiperazin-1-yl)pyrimidin-2-yl structural motif. This shared substructure suggests potential similarities in their binding to specific targets or within related biological pathways. []

5. N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib) []

  • Compound Description: Imatinib is a widely used tyrosine kinase inhibitor for treating leukemia. []
  • Relevance: Imatinib, similar to the target compound, possesses a 4-methylpiperazine moiety. This structural similarity may contribute to potential overlap in their binding to specific targets or related biological pathways. []

6. 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398) []

  • Compound Description: NVP-BGJ398 is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinases 1, 2, and 3. It displays significant antitumor activity in vivo against bladder cancer xenografts overexpressing wild-type FGFR3. []
  • Relevance: Both NVP-BGJ398 and the target compound contain a pyrimidine ring core with an amino group and an aromatic ring substituent at positions 4 and 6, respectively. This structural similarity suggests potential overlap in their interaction with specific biological targets or within related pathways. []

7. 3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6) []

  • Compound Description: Compound 6 is a promising anticonvulsant candidate with superior efficacy and protective index compared to valproic acid in the maximal electroshock (MES) and psychomotor seizure tests. Its mechanism of action likely involves interaction with neuronal voltage-sensitive sodium and L-type calcium channels. []
  • Relevance: Both Compound 6 and 2-(4-chlorophenyl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide share a piperazine ring substituted with a chlorophenyl group. This shared structural feature hints at possible similarities in their binding to specific targets or within related biological pathways. []

8. 2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915) []

  • Compound Description: BI 665915 is a highly potent 5-lipoxygenase-activating protein (FLAP) inhibitor with excellent FLAP binding and potent inhibition of LTB4 synthesis in human whole blood. It possesses a favorable DMPK profile across species, is predicted to have low human clearance, and exhibits a low risk for drug-drug interactions. []
  • Relevance: Both BI 665915 and the target compound feature a central pyrimidine ring as part of their structure. This common structural motif suggests potential overlap in their interaction with specific biological targets or within related pathways. []

9. N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) [, ]

  • Compound Description: SR141716A is a potent and selective antagonist for the CB1 cannabinoid receptor. It exhibits inverse agonist activity at the wild-type CB1 receptor, but acts as a neutral antagonist in neurons expressing the K3.28A mutant receptor. This difference in activity is attributed to a crucial hydrogen bond interaction between SR141716A and the K3.28 residue. [, ]

Properties

CAS Number

1396759-99-1

Product Name

2-(4-chlorophenyl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide

IUPAC Name

2-(4-chlorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide

Molecular Formula

C17H20ClN5O

Molecular Weight

345.83

InChI

InChI=1S/C17H20ClN5O/c1-22-6-8-23(9-7-22)16-11-15(19-12-20-16)21-17(24)10-13-2-4-14(18)5-3-13/h2-5,11-12H,6-10H2,1H3,(H,19,20,21,24)

InChI Key

OHYCCNUWJJCFPH-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)CC3=CC=C(C=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.